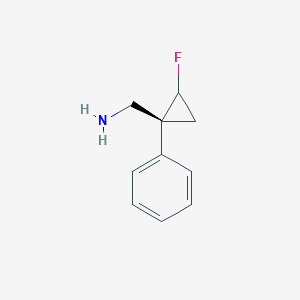

trans-2-Fluoro-1-phenylcyclopropyl)methanamine

Description

trans-2-Fluoro-1-phenylcyclopropyl)methanamine is a cyclopropane-containing methanamine derivative featuring a fluorine substituent at the trans-2 position and a phenyl group at the 1-position of the cyclopropane ring.

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

[(1R)-2-fluoro-1-phenylcyclopropyl]methanamine |

InChI |

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9?,10-/m0/s1 |

InChI Key |

UVDRNDBQMYYRKX-AXDSSHIGSA-N |

Isomeric SMILES |

C1C([C@@]1(CN)C2=CC=CC=C2)F |

Canonical SMILES |

C1C(C1(CN)C2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ethyl Diazoacetate Cyclopropanation

A traditional approach involves cyclopropanation of fluorinated styrenes with ethyl diazoacetate. Starting from 5-fluoro-2-methoxybenzaldehyde, a Wittig reaction generates the styrene derivative. Bromofluorination with N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF) yields a bromofluorinated intermediate, which undergoes elimination to form α-fluorostyrene. Cyclopropanation with ethyl diazoacetate in the presence of a copper catalyst (e.g., Cu(acac)₂) produces trans-configured cyclopropane esters (65–70% yield). Subsequent reduction with LiAlH₄ converts the ester to a primary alcohol, followed by Mitsunobu azidation and Staudinger reduction to introduce the amine group.

Key Advantages :

Limitations :

- Use of diazo compounds poses safety risks (explosive, mutagenic).

- Requires chromatographic separation of trans/cis diastereomers.

Nickel-Catalyzed Reductive Cross-Coupling

Regioselective Arylation of gem-Bromofluorocyclopropanes

A modern method employs nickel-catalyzed reductive coupling of gem-bromofluorocyclopropanes with aryl bromides. This strategy avoids diazo compounds and achieves regioselectivity through cyclic transition-state control. For example, coupling a bromofluorocyclopropane with phenyl bromide in the presence of NiCl₂(dme)/dtbbpy and manganese powder yields monofluorinated cyclopropanes with >90% regioselectivity. The amine group is introduced via subsequent azidation and reduction steps.

Key Advantages :

- Avoids hazardous diazo reagents.

- Excellent functional group compatibility (e.g., tolerates ketones, nitriles).

Limitations :

- Requires specialized catalysts and anhydrous conditions.

- Limited substrate scope for bulky aryl groups.

Ylide-Mediated Cyclopropanation

Sulfoxonium Ylide Precursors

A patent-published method utilizes sulfoxonium ylides for trans-selective cyclopropanation. For instance, reacting α-fluorostyrene with a sulfoxonium ylide precursor (e.g., trimethylsulfoxonium iodide) and a base (e.g., KOtBu) in DMF generates the cyclopropane ring with >95% trans selectivity. The intermediate ester undergoes Hofmann rearrangement (using Br₂/NaOH) to yield the primary amine, which is purified via acidic extraction and precipitated as the sulfate salt.

Key Advantages :

Limitations :

Comparative Analysis of Synthetic Routes

Yield and Purity

Critical Considerations in Purification

Chromatographic Separation

trans-2-Fluoro-1-phenylcyclopropylmethanamine is often isolated via silica gel chromatography using ethyl acetate/hexane gradients. However, the patent route achieves >99% purity through sequential acidic/basic extraction (pH 4–9) and sulfate salt precipitation, avoiding chromatography.

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluoro-1-phenylcyclopropyl)methanamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include aldehydes, ketones, and various substituted amine derivatives.

Scientific Research Applications

Scientific Research Applications

trans-2-Fluoro-1-phenylcyclopropyl)methanamine is used as an inhibitor of recombinant human liver monoamine oxidases A (MAO A) and B (MAO B) . Studies have determined its activity as an inhibitor, showing that trans-compounds are low micromolar inhibitors of both MAO A and MAO B with moderate MAO A selectivity, while the less active cis-analogues are MAO B selective .

MAO Inhibition

- trans-2-Fluoro-1-phenyl-cyclopropyl amine is a potent and selective inhibitor of MAO A, with a selectivity index [IC50 (MAO B)/ IC50 (MAO A)] of 100 .

- Electron-withdrawing para-substituents in the trans-series increase the potency of MAO A inhibition, while electron-donating groups like methyl or methoxy do not influence this activity .

- Aromatic ring substitution in the trans-series has essentially no effect on the inhibition of MAO B .

- cis-compounds are shown to be 10 to 100 times less active against MAO A, while trans-and cis-compounds are quite similar regarding the inhibition of MAO B .

Fluorination Effects

Fluorine incorporation into cyclopropane derivatives can change a compound's conformation, potentially leading to higher potency and selectivity, increased lipophilicity for optimal brain penetration, and blocked potential sites of oxidative metabolism . Studies involving fluorinated cyclopropylmethylamine derivatives have been designed, synthesized, and evaluated for their activities at 5-HT2 receptors, with modeling studies conducted to understand their possible binding poses at the 5-HT2C receptor .

Analogues and Derivatives

The introduction of a fluorine substituent at the 3-position of the phenyl ring generates one of the most selective 5-HT2C agonists reported to date . Subsequent structure-activity relationship (SAR) studies indicated that an additional 2-alkoxy substituent represents a beneficial functional group for maintaining reasonable potency and selectivity .

Tables of Activities

| Compound | EC50 (5-HT2C) | Emax | Selectivity (2B/2C) |

|---|---|---|---|

| (+)-21a | 4.7 nM | 98% | 2-fold |

| (+)-21b | 8.0 nM | 96% | No detectable agonism at 5-HT2B; ~20-fold selectivity against 5-HT2A (EC50 = 162 nM, Emax = 71%) |

| (±)-2 (2-(3-methylphenyl)cyclopropyl)methaylamine) | 4.8 nM | 95% | 14 |

Mechanism of Action

The mechanism of action of trans-2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its interactions with enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Impact : The trans-configuration of the fluorine and phenyl groups may enforce a distinct spatial orientation compared to racemic mixtures (e.g., furan-substituted analog in ).

Biological Activity

trans-2-Fluoro-1-phenylcyclopropyl)methanamine, a fluorinated cyclopropane derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with serotonin receptors, particularly the 5-HT2 receptor subtypes, and its implications in drug development.

Chemical Structure and Properties

The compound is characterized by:

- Cyclopropyl Ring : A three-membered carbon ring that contributes to the compound's rigidity.

- Fluorine Atom : Enhances lipophilicity and metabolic stability, which are crucial for drug-like properties.

- Amine Group : Imparts basicity and can facilitate interactions with biological targets.

These structural characteristics suggest that this compound may serve as a valuable lead compound for developing new therapeutic agents.

Research indicates that this compound functions primarily as a ligand for serotonin receptors, particularly the 5-HT2C subtype. The presence of the fluorine atom and the cyclopropyl structure enhances binding affinity and selectivity towards these receptors, making it a candidate for treating disorders associated with serotonin dysregulation, such as depression and anxiety .

Serotonin Receptor Interaction

The compound has shown significant activity as a 5-HT2C agonist. In studies, it demonstrated:

- EC50 Values : Ranging from 4.7 nM to 8.0 nM for various analogs, indicating high potency.

- Selectivity : Notable selectivity over 5-HT2A and 5-HT2B receptors, which is essential for minimizing side effects associated with broader receptor activation .

Inhibition of Monoamine Oxidases (MAO)

The compound also acts as an inhibitor of monoamine oxidases (MAO), particularly:

- MAO A Inhibition : Potent inhibition with selectivity indices significantly favoring MAO A over MAO B.

- Mechanism : The inhibition involves the formation of an iminium ion that interacts with the enzyme's active site, leading to irreversible inhibition .

Comparative Biological Activity

A comparison of this compound with related compounds reveals interesting structure-activity relationships (SAR):

| Compound | EC50 (nM) | Selectivity (2B/2C) | MAO A Inhibition |

|---|---|---|---|

| This compound | 4.7 - 8.0 | 7 - 14 | High |

| Parent Compound (2-(3-methylphenyl)cyclopropyl)methanamine | 4.8 | 14 | Moderate |

| Fluorinated Analog (trans-fluoro-tranylcypromine) | Varies | High | Potent |

This table illustrates how modifications in the chemical structure influence both receptor activity and enzyme inhibition.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Serotonin Dysregulation : A study demonstrated its efficacy in animal models of depression, where administration led to significant behavioral improvements correlating with increased serotonin receptor activation .

- Cancer Research : Preliminary investigations into its cytotoxic properties against various cancer cell lines showed promise, suggesting that further optimization could yield effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.